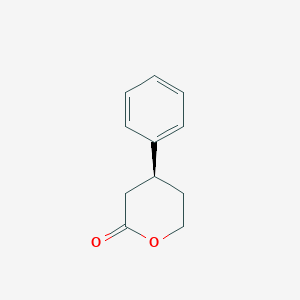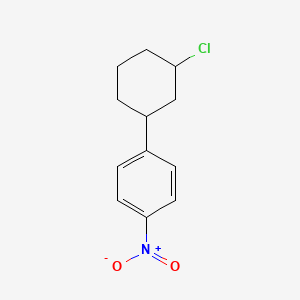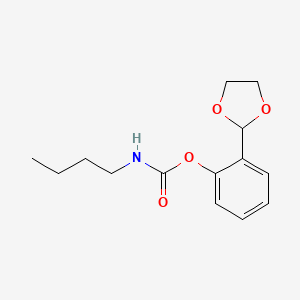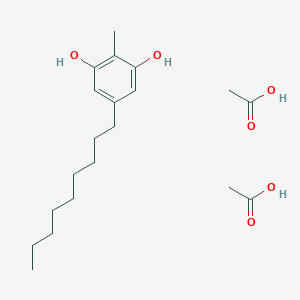![molecular formula C19H19NO2S2 B14587465 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione CAS No. 61122-73-4](/img/structure/B14587465.png)
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione is a compound belonging to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound features a piperidine ring substituted with a bis(phenylsulfanyl)ethyl group, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of the Bis(phenylsulfanyl)ethyl Group: This step involves the addition of the bis(phenylsulfanyl)ethyl group to the piperidine ring. This can be achieved through nucleophilic substitution reactions using suitable reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and aryl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine ring.
科学的研究の応用
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including its use as a lead compound for drug development.
Biological Research: It is used in studies to understand its biological activity and mechanism of action.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of 4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione involves its interaction with specific molecular targets. The bis(phenylsulfanyl)ethyl group can interact with proteins and enzymes, modulating their activity. The piperidine ring can also interact with biological receptors, influencing various cellular pathways.
類似化合物との比較
Similar Compounds
Piperidine-2,6-dione: A simpler analog without the bis(phenylsulfanyl)ethyl group.
Bis(phenylsulfanyl)ethyl derivatives: Compounds with similar substituents but different core structures.
Uniqueness
4-[2,2-Bis(phenylsulfanyl)ethyl]piperidine-2,6-dione is unique due to the presence of both the piperidine ring and the bis(phenylsulfanyl)ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
61122-73-4 |
|---|---|
分子式 |
C19H19NO2S2 |
分子量 |
357.5 g/mol |
IUPAC名 |
4-[2,2-bis(phenylsulfanyl)ethyl]piperidine-2,6-dione |
InChI |
InChI=1S/C19H19NO2S2/c21-17-11-14(12-18(22)20-17)13-19(23-15-7-3-1-4-8-15)24-16-9-5-2-6-10-16/h1-10,14,19H,11-13H2,(H,20,21,22) |
InChIキー |
YQNGDZVETZOTFB-UHFFFAOYSA-N |
正規SMILES |
C1C(CC(=O)NC1=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


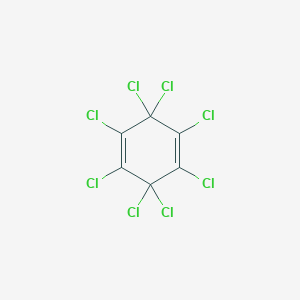
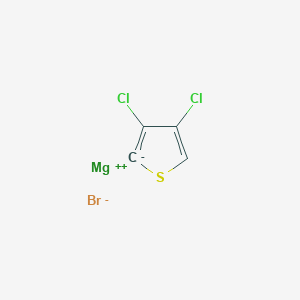
![Phenol, 4-methyl-2-[phenyl(phenylsulfonyl)methyl]-](/img/structure/B14587401.png)
![N,N-Bis(2-hydroxyethyl)-4H-furo[3,2-B]indole-2-carboxamide](/img/structure/B14587412.png)
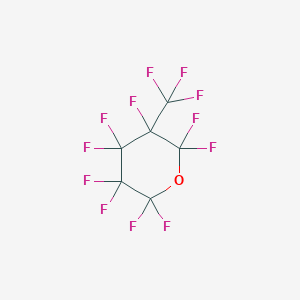
![6-[(4-Chlorophenyl)methyl]-2,6-dimethylcyclohexa-2,4-dien-1-one](/img/structure/B14587421.png)
![1,4-Dichloro-2-{[2-(ethenesulfonyl)ethenyl]sulfanyl}benzene](/img/structure/B14587422.png)
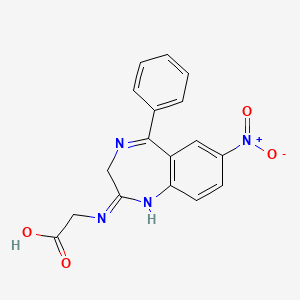
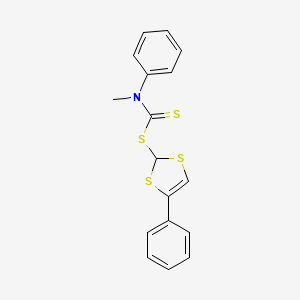
![Benzoic acid, 4-[(3-oxo-2(3H)-benzofuranylidene)methyl]-, methyl ester](/img/structure/B14587450.png)
